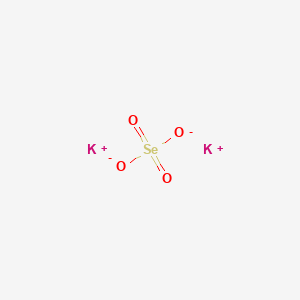
Isowillardiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isowillardiine is a non-proteinogenic alpha-amino acid.
Applications De Recherche Scientifique
Biosynthesis in Plants : Isowillardiine, along with its isomer willardiine, is synthesized in higher plants. Studies have examined the in vivo and in vitro synthesis of these compounds in various plants, such as peas, and explored the enzymatic activities involved in their production (Murakoshi et al., 1978), (Ahmmad et al., 1984).
Chemical Synthesis and Applications : The chemical synthesis of Isowillardiine has been explored for potential applications as antimetabolites. A study described the synthesis of racemic isowillardiine using a four-component condensation, highlighting its potential in biochemical research (Tsuchida et al., 1980).
Role in Neurobiology and Peptide Chemistry : Isowillardiine, as part of the uracilylalanines family, has been investigated for its role in neurobiology. It acts as a partial agonist of ionotropic glutamate receptors, particularly the non-NMDA receptors. This property has led to the synthesis of analogues and derivatives for exploring receptor structures and potential neurodrugs (Palumbo et al., 2022).
Enzymatic Synthesis in Plants : Further research has explored the enzymatic synthesis of isowillardiine and similar compounds in plants. This includes insights into the multifunctional enzymes involved and their role in plant physiology (Ikegami et al., 1994).
Agricultural Interactions : Isowillardiine also plays a role in agriculture, particularly in interactions with pests like aphids. Studies have looked into its effects on phagostimulation and survival of pests, providing insights into its potential use in pest control (Srivastava et al., 1988).
Propriétés
Numéro CAS |
21381-33-9 |
|---|---|
Nom du produit |
Isowillardiine |
Formule moléculaire |
C7H9N3O4 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2,4-dioxo-1H-pyrimidin-3-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-5(11)1-2-9-7(10)14/h1-2,4H,3,8H2,(H,9,14)(H,12,13)/t4-/m0/s1 |
Clé InChI |
AZSWUZQIIMMKOZ-BYPYZUCNSA-N |
SMILES isomérique |
C1=CNC(=O)N(C1=O)C[C@@H](C(=O)O)N |
SMILES |
C1=CNC(=O)N(C1=O)CC(C(=O)O)N |
SMILES canonique |
C1=CNC(=O)N(C1=O)CC(C(=O)O)N |
Autres numéros CAS |
21381-33-9 |
Synonymes |
eta-(2,4-dihydroxypyrimidin-3-yl)alanine isowillardiine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,4-bis-[N,N'-di-(carboxymethyl)-aminomethyl]fluorescein](/img/structure/B1202913.png)





